molecular formula C14H18FN3O3 B4940930 ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate

ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate

Cat. No. B4940930
M. Wt: 295.31 g/mol
InChI Key: UKEMDIDROQBXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate, also known as EFPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EFPC is a piperazine derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the brain. ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to bind to the dopamine D2 receptor with high affinity, and it may also interact with other neurotransmitter receptors. The binding of ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate to these receptors can lead to changes in signaling pathways and ultimately affect physiological processes.
Biochemical and Physiological Effects:
ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to increase dopamine release in the brain, which can lead to increased locomotor activity and other behavioral effects. Additionally, ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to affect the activity of other neurotransmitters, such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

Ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate has several advantages for use in lab experiments, including its high affinity for specific receptors and its ability to modulate neurotransmitter release. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity. Additionally, ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate may not be suitable for all types of experiments, and researchers should carefully consider its properties before using it in their studies.

Future Directions

There are several future directions for research involving ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate, including the development of new compounds based on its structure and the investigation of its effects on other neurotransmitter systems. Additionally, researchers may explore the potential therapeutic applications of ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate and related compounds, such as in the treatment of neurological disorders. Overall, ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate is a promising compound that has the potential to advance our understanding of neurotransmitter systems and their role in physiological processes.

Synthesis Methods

Ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate can be synthesized through a variety of methods, including the reaction of 4-fluoroaniline with ethyl 4-chloro-1-piperazinecarboxylate in the presence of a base. This reaction results in the formation of ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate, which can be purified through recrystallization. Other methods of synthesis include the use of different starting materials and reaction conditions, but the overall process involves the formation of a piperazine derivative with a 4-fluorophenyl group attached.

Scientific Research Applications

Ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been used in a variety of scientific research applications, including as a tool for studying the function of neurotransmitter receptors. ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been shown to bind to the dopamine D2 receptor with high affinity, making it a useful tool for studying the effects of dopamine on the brain. Additionally, ethyl 4-{[(4-fluorophenyl)amino]carbonyl}-1-piperazinecarboxylate has been used to study the interactions between neurotransmitter receptors and other proteins, such as G protein-coupled receptors.

properties

IUPAC Name

ethyl 4-[(4-fluorophenyl)carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O3/c1-2-21-14(20)18-9-7-17(8-10-18)13(19)16-12-5-3-11(15)4-6-12/h3-6H,2,7-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEMDIDROQBXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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